molecular formula C46H80O2 B198880 alpha-Amyrin palmitate CAS No. 22255-10-3

alpha-Amyrin palmitate

Cat. No.: B198880
CAS No.: 22255-10-3
M. Wt: 665.1 g/mol
InChI Key: BHPGRVQWTLDDQX-MYFXNNOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Amyrin palmitate is a natural triterpenoid . It is found in the herbs of Ficus tikoua and is antiarthritic in the adjuvant model of arthritis in rats . This compound is a potent non-competitive inhibitor of chymotrypsin (Ki=6 microM), and it also shows weak cytotoxicity against the A2780 human ovarian cancer cell line .


Synthesis Analysis

The synthesis of α-amyrin was accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction .


Molecular Structure Analysis

This compound is a pentacyclic triterpenol with the chemical formula C46H80O2 . It is widely distributed in nature and has been isolated from a variety of plant sources such as epicuticular wax .


Chemical Reactions Analysis

The synthesis of α- and β-amyrin was accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction .


Physical and Chemical Properties Analysis

This compound is a water-insoluble, extremely weak basic compound . It has a molecular weight of 665.1 g/mol .

Scientific Research Applications

Anti-Inflammatory and Anti-Arthritic Properties

Alpha-amyrin palmitate has demonstrated significant anti-inflammatory and anti-arthritic effects. Studies have shown that it can reduce symptoms in rat models of arthritis, such as reducing serum hyaluronate levels, blood granulocytes, and correcting anemia associated with arthritis. Histological examinations revealed reduced synovial proliferation and joint invasion, and a decrease in leucocyte infiltration of bone marrow and periarticular tissue in treated rats (Kweifio‐Okai et al., 1991), (Kweifio‐Okai et al., 1994).

Inhibition of Serine Proteases

This compound has been identified as an inhibitor of serine proteases such as bovine trypsin and chymotrypsin. This suggests its potential role in various biological processes where these enzymes are involved, including inflammatory responses (Rajič et al., 2000).

Antidepressant Activity

Research indicates that beta-amyrin palmitate (closely related to this compound) might exhibit antidepressant activity. In animal models, it showed effects similar to antidepressant drugs, reducing the duration of immobility in forced swimming tests, suggesting its potential use in treating depression (Subarnas et al., 1993).

Inhibition of Protein Kinases

Alpha-amyrin and its esters, including this compound, are potent inhibitors of protein kinases like cyclic AMP-dependent protein kinase (PKA). This inhibitory action can be relevant in various cellular processes and inflammatory responses (Hasmeda et al., 1999).

Mechanism of Action

A study demonstrated that α,β-amyrin exhibits long-lasting antinociceptive and anti-inflammatory properties in 2 models of persistent nociception via activation of the cannabinoid receptors CB1 and CB2 and by inhibiting the production of cytokines and expression of NF-κB, CREB and cyclooxygenase 2 .

Safety and Hazards

When administered orally at 66 mg/kg BW every 48 h for 5 days from days 32 to 40 post-adjuvant and assessed on day 50, alpha-amyrin palmitate returned the increases in serum hyaluronate and blood granulocytes toward non-arthritic levels and corrected the moderate anaemia of adjuvant arthritis .

Future Directions

Further studies are needed to explore the potential applications of alpha-Amyrin palmitate in various fields, including its antiarthritic properties and its effects on ovarian cancer cells .

Biochemical Analysis

Biochemical Properties

Alpha-Amyrin Palmitate interacts with various biomolecules in biochemical reactions. It has been found to have antihyperglycemic and hypolipidemic effects, suggesting interactions with enzymes and proteins involved in glucose and lipid metabolism .

Cellular Effects

This compound influences cell function in several ways. It has been shown to reduce blood glucose and lipid levels in mice, indicating that it may affect cell signaling pathways, gene expression, and cellular metabolism related to these processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, potentially inhibiting or activating certain enzymes. This can lead to changes in gene expression, further influencing cellular function .

Properties

IUPAC Name

[(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H80O2/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-40(47)48-39-28-30-44(7)37(42(39,4)5)27-31-46(9)38(44)25-24-36-41-35(3)34(2)26-29-43(41,6)32-33-45(36,46)8/h24,34-35,37-39,41H,10-23,25-33H2,1-9H3/t34-,35+,37+,38-,39+,41+,43-,44+,45-,46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPGRVQWTLDDQX-IBZMRETLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4C(C(CC5)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4[C@H]([C@@H](CC5)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H80O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22255-10-3
Record name α-Amyrin palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22255-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Amyrin palmitate
Reactant of Route 2
Reactant of Route 2
alpha-Amyrin palmitate
Reactant of Route 3
alpha-Amyrin palmitate
Reactant of Route 4
alpha-Amyrin palmitate
Reactant of Route 5
alpha-Amyrin palmitate
Reactant of Route 6
alpha-Amyrin palmitate
Customer
Q & A

Q1: What are the anti-inflammatory effects of alpha-amyrin palmitate and how does it work?

A1: Research suggests that this compound exhibits anti-inflammatory activity, particularly in the context of adjuvant-induced arthritis in rats []. When administered orally to arthritic rats, this compound demonstrated several beneficial effects:

  • Reduced serum hyaluronate and blood granulocytes: These factors are typically elevated in inflammatory conditions, and their reduction suggests a modulation of the inflammatory response [].
  • Improved anaemia: Adjuvant arthritis can lead to anaemia, and this compound administration showed a positive effect on red blood cell counts [].
  • Histological improvements: Examination of joint tissues revealed reduced synovial proliferation, joint invasion, and leukocyte infiltration in treated rats, indicating a suppression of inflammatory processes [].
  • Protection against bone and cartilage damage: The compound showed a protective effect against the destruction of bone and cartilage, common hallmarks of arthritis [].

Q2: How does the structure of this compound relate to its activity as a protease inhibitor?

A2: this compound is a lupane triterpenoid esterified with palmitic acid []. Studies comparing this compound with other related triterpenoids, such as lupeol and alpha-amyrin, provide insights into structure-activity relationships [].

  • Esterification enhances potency: this compound, with its palmitic acid ester, demonstrates significantly greater potency as a chymotrypsin inhibitor compared to its non-esterified counterpart, alpha-amyrin []. This suggests that the presence and nature of the ester moiety play a crucial role in enhancing inhibitory activity.
  • Influence of the triterpenoid core: While both lupeol and alpha-amyrin share structural similarities, subtle differences in their core structures may contribute to variations in their inhibitory profiles against trypsin and chymotrypsin []. This highlights the importance of the specific triterpenoid scaffold in influencing enzyme binding and inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.